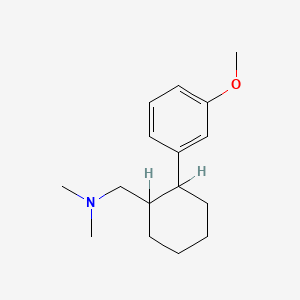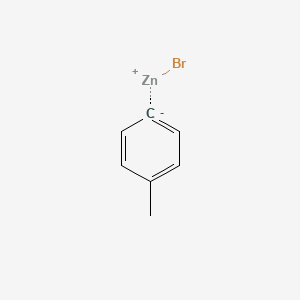
Ethyl 3-(quinolin-6-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(quinolin-6-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure. The presence of the quinoline ring makes this compound significant in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(quinolin-6-yl)propanoate typically involves the esterification of 3-(6-quinolinyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(6-quinolinyl)propanoic acid+ethanolacid catalystEthyl 3-(6-quinolinyl)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(6-quinolinyl)propanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 3-(6-quinolinyl)propanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(quinolin-6-yl)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to the presence of the quinoline ring, which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Wirkmechanismus
The mechanism of action of Ethyl 3-(quinolin-6-yl)propanoate involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-quinolinyl)propanoate
- Ethyl 3-(2-quinolinyl)propanoate
- Methyl 3-(6-quinolinyl)propanoate
Uniqueness
Ethyl 3-(quinolin-6-yl)propanoate is unique due to the position of the quinoline ring, which can influence its chemical reactivity and biological activity. The 6-position of the quinoline ring may provide distinct steric and electronic properties compared to other positional isomers, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
ethyl 3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)8-6-11-5-7-13-12(10-11)4-3-9-15-13/h3-5,7,9-10H,2,6,8H2,1H3 |
InChI-Schlüssel |
ZSINNPMFACDLLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)N=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-Bromo-propoxy)-phenyl]-acetamide](/img/structure/B8575598.png)

![1-Propanone, 1-[4-(phenylamino)-4-piperidinyl]-](/img/structure/B8575617.png)








![5-Isopropylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8575676.png)


